N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound with the molecular formula C13H9F4N3O2 and a molecular weight of 315.22 g/mol . This compound features a pyrimidine ring substituted with a fluorophenyl group and a trifluoromethyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The fluorophenyl and trifluoromethyl groups are introduced through substitution reactions using suitable reagents.
Glycine Addition: The final step involves the addition of the glycine moiety to the pyrimidine ring.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound has a similar structure but with a different position of the fluorophenyl group, leading to different chemical and biological properties.
4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine:
Properties
Molecular Formula |
C13H9F4N3O2 |
---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9F4N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
InChI Key |
VHCFOBONTMTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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